molecular formula C10H12BrNO2 B8665688 2-bromo-4,N-dimethyl-N-methoxybenzamide

2-bromo-4,N-dimethyl-N-methoxybenzamide

Cat. No.: B8665688
M. Wt: 258.11 g/mol
InChI Key: GQLZADZYJXDIKI-UHFFFAOYSA-N
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Description

2-Bromo-4,N-dimethyl-N-methoxybenzamide is a benzamide derivative characterized by a bromine atom at the 2-position of the benzene ring, a methyl group at the 4-position, and a modified amide group where the nitrogen is substituted with both methoxy and methyl groups (N-methoxy-N-methyl). This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves coupling brominated benzoic acid derivatives with N-methoxy-N-methylamine under peptide-coupling conditions .

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-N-methoxy-N,4-dimethylbenzamide

InChI

InChI=1S/C10H12BrNO2/c1-7-4-5-8(9(11)6-7)10(13)12(2)14-3/h4-6H,1-3H3

InChI Key

GQLZADZYJXDIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1)
  • Structural Differences : The bromine and methoxy groups are swapped (bromo at 4-position , methoxy at 2-position ), and the amide nitrogen is N,N-dimethyl instead of N-methoxy-N-methyl.
  • Physicochemical Properties: Log KOW (octanol-water partition coefficient) for a related compound, 2-bromo-4'-methoxyacetophenone, is 2.1, suggesting moderate lipophilicity . This value may differ for the target compound due to the N-methoxy group’s polarity.
4-Bromo-N-methoxy-N-methyl-2-(methylthio)benzamide
  • Structural Differences : Features a methylthio group at the 2-position instead of bromine and retains the N-methoxy-N-methylamide group.
  • Electronic Effects : The methylthio group is less electron-withdrawing than bromine, reducing deactivation of the benzene ring. This may enhance nucleophilic aromatic substitution reactivity.
  • Synthesis: Prepared using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, highlighting methodological differences compared to the target compound’s synthesis .

Functional Group Modifications

N-Benzyl-4-bromo-2-methoxybenzamide
  • Structural Differences : Replaces the N-methoxy-N-methyl group with a benzyl substituent.
  • Such modifications are critical in optimizing pharmacokinetic profiles .
3-Bromo-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide (CAS 333398-00-8)
  • Structural Differences : Incorporates a benzoxazole moiety and additional chlorine substituents.
  • Biological Relevance: The benzoxazole ring introduces rigidity and hydrogen-bonding capacity, often enhancing binding affinity in enzyme inhibitors.

Crystallographic and Supramolecular Comparisons

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide
  • Crystal Packing : Exhibits two molecules per asymmetric unit linked via weak N–H⋯N and C–H⋯O interactions. The nitro group at the 2-position introduces strong electron-withdrawing effects, altering molecular dipole moments compared to the target compound’s methoxy group .
  • Biological Activity : Synthesized for anticancer studies, demonstrating how nitro groups can enhance cytotoxicity but may also increase metabolic instability .
4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine
  • Conjugation Effects : The N–C–N skeleton shows 0.0839 Å bond length difference between C–N and C=N, influenced by bromine and methoxy substituents. This delocalization impacts electronic transitions, relevant for light-harvesting applications .

Physicochemical and Toxicological Profiles

Compound log KOW Molecular Weight (g/mol) Key Substituents Potential Toxicity
2-Bromo-4,N-dimethyl-N-methoxybenzamide N/A ~288.17 2-Br, 4-CH3, N(OMe)(CH3) Limited data
4-Bromo-2-methoxy-N,N-dimethylbenzamide ~2.1* ~288.17 4-Br, 2-OCH3, N(CH3)2 No endocrine disruption
2-Bromo-4'-methoxyacetophenone 2.1 229.06 2-Br, 4-OCH3, acetyl Low bioaccumulation

*Estimated from analog data.

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